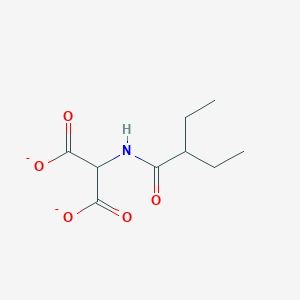
Diethylacetamidomalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylacetamidomalonate, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO5-2 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of α-Amino Acids
Diethylacetamidomalonate as a Precursor
DEAM serves as a key intermediate for synthesizing both natural and unnatural α-amino acids. The compound's structure allows it to undergo various chemical transformations, making it suitable for malonic ester synthesis.
- Racemization Process : DEAM can be converted into racemic α-amino acids through a series of reactions involving deprotonation, alkylation, hydrolysis, and decarboxylation. For example, phenylalanine can be synthesized by alkylating DEAM with benzyl chloride in the presence of sodium ethoxide, achieving yields of approximately 65% .
- Oxidation-Sensitive Amino Acids : The synthesis of tryptophan from DEAM has been reported to yield over 90% using gramine or its quaternary ammonium compound as a reagent . This highlights DEAM's utility in producing complex amino acid structures.
- Non-Natural Amino Acids : DEAM's methylene group can undergo polarity reversal, allowing for nucleophilic attacks by organolithium or Grignard reagents. This property facilitates the synthesis of non-natural α-amino acids with heterocyclic substituents .
Enzymatic Reactions
Asymmetric Hydrolysis Studies
DEAM has been utilized in studies examining its hydrolysis kinetics using chymotrypsin. Research indicates that the hydrolysis occurs efficiently within a pH range of 7.0–7.95, showcasing DEAM's potential in enzymatic applications . The results provide insights into the behavior of non-asymmetric molecules in enzymatic reactions and their potential for producing enantiomerically pure compounds.
Pharmaceutical Applications
Precursor for Drug Synthesis
One notable application of this compound is its use as a precursor in the synthesis of pharmaceutical compounds. For instance:
- Fingolimod Synthesis : DEAM is involved in synthesizing fingolimod, an active pharmaceutical ingredient used to treat multiple sclerosis. This application underscores the importance of DEAM in developing therapeutics .
- Bifunctional Chelates : In a study focused on new bifunctional chelates for radiopharmaceutical applications, DEAM was utilized as a starting material to synthesize complex molecules with potential therapeutic uses .
Case Studies
| Application | Description | Yield/Outcome |
|---|---|---|
| Synthesis of Phenylalanine | Alkylation with benzyl chloride | ~65% yield |
| Synthesis of Tryptophan | Using gramine or quaternary ammonium compound | >90% yield |
| Fingolimod Synthesis | Active ingredient for multiple sclerosis treatment | Effective precursor |
| Asymmetric Hydrolysis | Kinetics studied with chymotrypsin | Insights into enzyme interaction |
Propiedades
Fórmula molecular |
C9H13NO5-2 |
|---|---|
Peso molecular |
215.2 g/mol |
Nombre IUPAC |
2-(2-ethylbutanoylamino)propanedioate |
InChI |
InChI=1S/C9H15NO5/c1-3-5(4-2)7(11)10-6(8(12)13)9(14)15/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/p-2 |
Clave InChI |
JJVPSBMKPFLOJL-UHFFFAOYSA-L |
SMILES canónico |
CCC(CC)C(=O)NC(C(=O)[O-])C(=O)[O-] |
Sinónimos |
DEAMA diethyl acetamidomalonic acid diethyl acetamidomalonic acid, 2-(13)C-labeled diethylacetamidomalonate diethylacetamidomalonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















